GSK1059615 Demonstrates Superior mTOR Affinity Compared to the Structural Analog PF-04691502
GSK1059615 exhibits a 1.3-fold lower IC50 for mTOR (12 nM) compared to the Ki value of the Pfizer-developed dual PI3K/mTOR inhibitor PF-04691502 (16 nM) . While both compounds potently inhibit class I PI3K isoforms, GSK1059615's marginally higher mTOR affinity may translate to a distinct pharmacological signature in cellular and in vivo systems. PF-04691502 also lacks the specific MAPK signaling attenuation observed with GSK1059615, indicating a potential divergence in downstream pathway modulation despite similar target profiles [1].
| Evidence Dimension | mTOR Inhibitory Potency (Biochemical Assay) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | PF-04691502: Ki = 16 nM |
| Quantified Difference | 1.3-fold (lower IC50) |
| Conditions | Cell-free enzymatic assay; GSK1059615 IC50 vs. PF-04691502 Ki (reported binding affinity). |
Why This Matters
For researchers modeling complete PI3K/mTOR pathway blockade, a 25% higher affinity for mTOR may enhance the reliability of target engagement readouts in dose-response studies.
- [1] Macoritto, M. P., et al. (2009). Abstract C58: Causal Network™ Modeling identifies common and unique mechanisms for sensitivity to the PI3K inhibitor GSK1059615 and the AKT inhibitor GSK690693. Molecular Cancer Therapeutics, 8(12_Supplement), C58. View Source
